2-Butoxy-4-fluoroaniline

Übersicht

Beschreibung

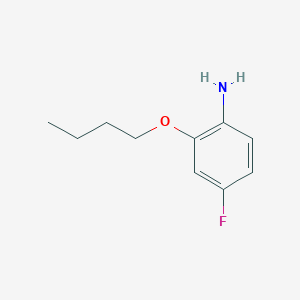

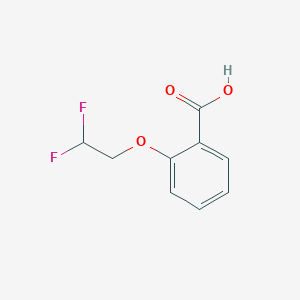

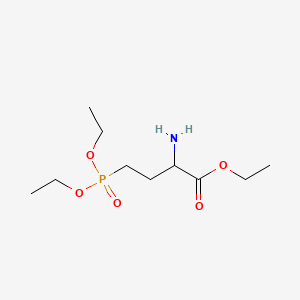

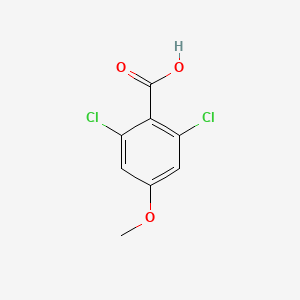

2-Butoxy-4-fluoroaniline is a chemical compound with the molecular formula C10H14FNO . It is a derivative of fluoroaniline, which is an organofluorine compound . Fluoroaniline itself is a colorless liquid and is one of the three isomers of fluoroaniline . It is used as a precursor to various potential and real applications .

Molecular Structure Analysis

The molecular structure of 2-Butoxy-4-fluoroaniline consists of a fluoroaniline core with a butoxy group attached. The molecular weight of this compound is 183.2226632 .Chemical Reactions Analysis

While specific chemical reactions involving 2-Butoxy-4-fluoroaniline are not detailed in the sources retrieved, it’s worth noting that fluoroaniline, a related compound, has been used in various chemical reactions. For instance, 4-Fluoroaniline has been used as a precursor in the synthesis of fungicides and has been evaluated for the production of ligands for homogeneous catalysis .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Anticancer Evaluation

Wang et al. (2000) synthesized derivatives of 5-fluoroaniline for potential applications as anticancer and antihuman immunodeficiency virus (anti-HIV) agents. Their research focused on creating "cytosine replacement" analogs of deoxycytidine, although these derivatives were inactive against various tumor cell lines and as anti-HIV agents (Wang et al., 2000).

2. Metabonomic Assessment for Toxicity

Bundy et al. (2002) conducted a metabonomic assessment of 4‐fluoroaniline and other derivatives to study their toxicity in earthworms (Eisenia veneta). This study aimed to identify new endogenous biomarkers for xenobiotic toxicity using high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy (Bundy et al., 2002).

3. Wastewater Treatment

Zhang et al. (2014) developed a bioelectrochemically assisted microbial system (BEAMS) for the removal of 2-fluoroaniline in wastewater. This study provided insights into the effects of electricity on the removal performance, metabolic behavior, and microbial community structures involved in the degradation of 2-fluoroaniline (Zhang et al., 2014).

4. Bioactivation Studies

Rietjens and Vervoort (1991) focused on the metabolism and bioactivation of fluoroanilines, including 4-fluoroaniline. They highlighted the formation of reactive benzoquinoneimines as primary reaction products in both in vitro microsomal systems and in vivo, emphasizing the increased chances of bioactivation for aniline derivatives with a fluorinated para position (Rietjens & Vervoort, 1991).

5. Applications in Medicinal Chemistry

Singh and Umemoto (2011) discussed the use of 4-fluoropyrrolidine derivatives in medicinal chemistry applications, highlighting their synthesis and conversion to various intermediates. This research underlines the importance of fluoroanilines in the development of pharmacologically active compounds (Singh & Umemoto, 2011).

6. Thermodynamic Properties

Zakrzewska et al. (2001) prepared several N- and/or 2-substituted 4-fluoroanilines to study their thermal stability and decomposition products, providing valuable data for understanding the thermodynamic properties of these compounds (Zakrzewska et al., 2001).

7. Biotransformation Studies

Vervoort et al. (1990) developed a 19F-n.m.r. method to study the metabolism of 2-fluoroaniline both in vivo and in vitro, providing significant insights into the metabolic patterns and pathways of fluoroanilines (Vervoort et al., 1990).

8. Plant Imaging Applications

Fatangare and Svatoš (2016) reviewed the applications of 2-deoxy-2-fluoro-D-glucose (FDG) in plant imaging, highlighting the experimental merits and outlining the potential for using FDG as a tracer in plant studies (Fatangare & Svatoš, 2016).

9. Synthesis and Characterization

Cihaner and Önal (2001) synthesized and characterized fluorine-substituted polyanilines, including poly(2-fluoroaniline), providing data on their structural and thermal properties. This research opens avenues for the development of new polymeric materials with specific properties (Cihaner & Önal, 2001).

10. Biosensor Development

Sharma, Annapoorni, and Malhotra (2003) developed a glucose biosensor using electrochemically synthesized poly(2-fluoroaniline) film. This application demonstrates the potential of fluoroaniline derivatives in the field of biosensor technology (Sharma, Annapoorni, & Malhotra, 2003).

Zukünftige Richtungen

While specific future directions for 2-Butoxy-4-fluoroaniline are not detailed in the sources retrieved, it’s worth noting that fluoroaromatics, including fluoroanilines, are becoming a serious environmental problem worldwide due to their wide use in various applications and their persistence in the environment . This suggests that future research may focus on developing methods for the safe disposal and treatment of these compounds.

Wirkmechanismus

Target of Action

It’s structurally similar compound, 2-fluoroaniline, has been reported to interact with lysozyme in enterobacteria phage t4 .

Mode of Action

It’s likely that the compound interacts with its targets through a similar mechanism as other aniline derivatives .

Biochemical Pathways

Studies on similar fluoroanilines suggest that they may be metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation .

Pharmacokinetics

It’s structurally similar compound, 2-fluoroaniline, is found to be very efficiently metabolized .

Result of Action

It’s structurally similar compound, 2-fluoroaniline, exerts its nephrotoxic effect through 4-hyroxylation and subsequent p-benzoquinonimine formation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Butoxy-4-fluoroaniline. For instance, the degradation of similar fluoroanilines under aerobic conditions has been studied, and it was found that the required enriched time of the mixed bacterial culture for degrading these compounds increased with the increase of fluorine substitution .

Eigenschaften

IUPAC Name |

2-butoxy-4-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-2-3-6-13-10-7-8(11)4-5-9(10)12/h4-5,7H,2-3,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBGPFHVWLPCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butoxy-4-fluoroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3043863.png)